4-Acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid
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Overview
Description
4-Acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound characterized by the presence of an acetyl group, a methyl group, and two carboxylic acid groups on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The acetyl and methyl groups can modulate the compound’s lipophilicity and overall chemical behavior.
Comparison with Similar Compounds
Cyclohexene-1,2-dicarboxylic acid: Lacks the acetyl and methyl groups, resulting in different chemical properties.
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but without the acetyl group.
4-Acetylcyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but without the methyl group.
Uniqueness: 4-Acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61346-01-8 |
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Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-acetyl-5-methylcyclohex-4-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-5-3-8(10(13)14)9(11(15)16)4-7(5)6(2)12/h8-9H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
LTSXLOXFMNQGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)O)C(=O)O)C(=O)C |
Origin of Product |
United States |
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